molecular formula C14H20NO6P B15184661 Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester CAS No. 132237-22-0

Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester

Cat. No.: B15184661
CAS No.: 132237-22-0
M. Wt: 329.28 g/mol
InChI Key: IOYDNDHINATDSX-UHFFFAOYSA-N
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Description

Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester is a chemical compound with the molecular formula C14H20NO6P and a molecular weight of 329.2855 . This compound is known for its unique structure, which includes a glycine backbone, a benzoyl group, and a dimethoxyphosphinyl propyl ester moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups such as carbamates, which can be installed and removed under relatively mild conditions . The specific reagents and conditions used in the synthesis may vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the ester or phosphinyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)propyl ester include other glycine derivatives and esters with different substituents. Examples include:

  • Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)ethyl ester
  • Glycine, N-benzoyl-, 3-(dimethoxyphosphinyl)methyl ester

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific research applications where these properties are advantageous.

Properties

CAS No.

132237-22-0

Molecular Formula

C14H20NO6P

Molecular Weight

329.28 g/mol

IUPAC Name

3-dimethoxyphosphorylpropyl 2-benzamidoacetate

InChI

InChI=1S/C14H20NO6P/c1-19-22(18,20-2)10-6-9-21-13(16)11-15-14(17)12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,15,17)

InChI Key

IOYDNDHINATDSX-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCOC(=O)CNC(=O)C1=CC=CC=C1)OC

Origin of Product

United States

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